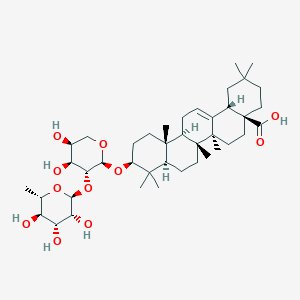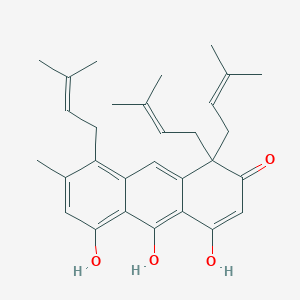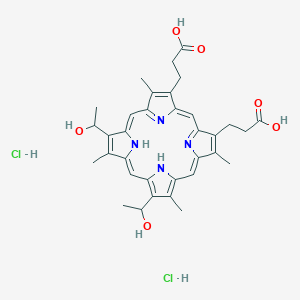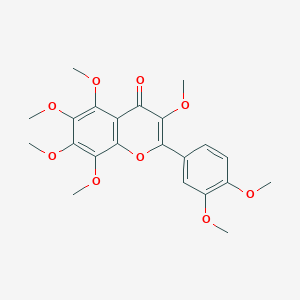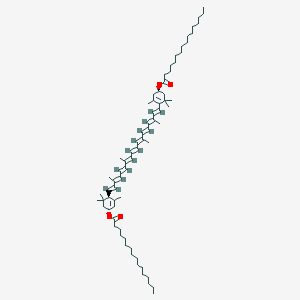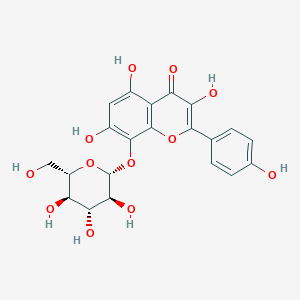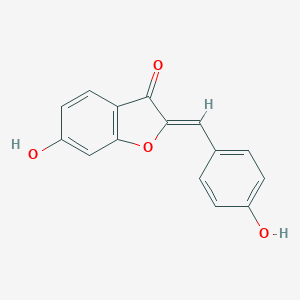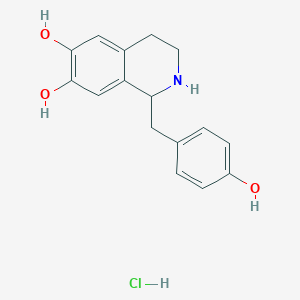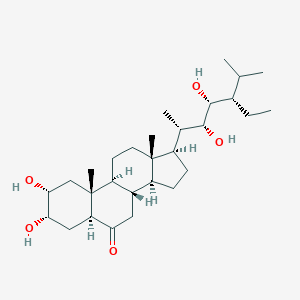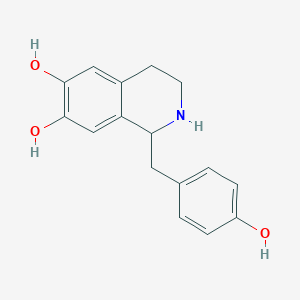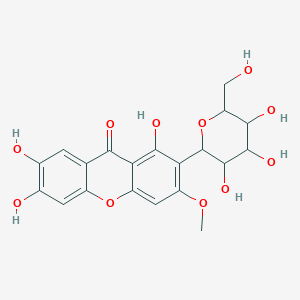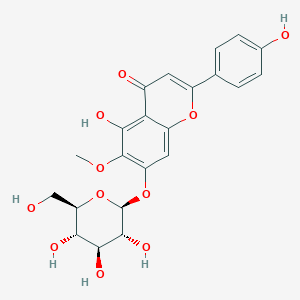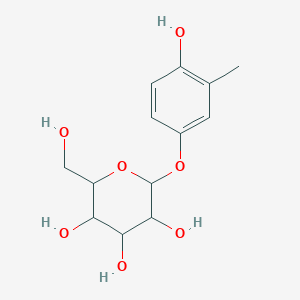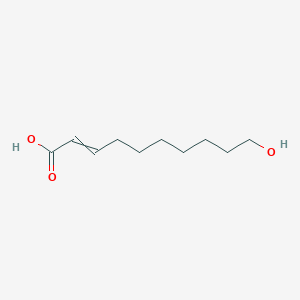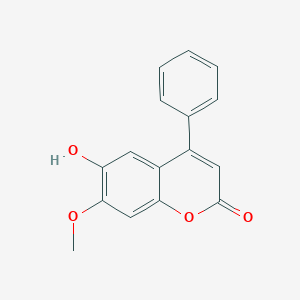
Dalbergin
Descripción general
Descripción
Mecanismo De Acción
Dalbergin ejerce sus efectos a través de varias vías moleculares:
Actividad antidiabética: this compound inhibe la actividad de la alfa-amilasa, reduciendo la descomposición del almidón en glucosa.
Actividad antioxidante: Elimina los radicales libres y regula positivamente las enzimas antioxidantes, protegiendo las células del estrés oxidativo.
Actividad antiinflamatoria: this compound inhibe la producción de citocinas y mediadores proinflamatorios.
Análisis Bioquímico
Biochemical Properties
Dalbergin interacts with various biomolecules, playing a significant role in biochemical reactions. For instance, it has been found to inhibit alpha-amylase activity, which is crucial in the breakdown of large, complex carbohydrates into simple sugars . This interaction suggests that this compound may play a role in managing blood glucose levels, particularly relevant for diabetes treatment .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. In a study on hepatocellular carcinoma (HCC) cells, this compound-loaded nanoparticles exhibited better therapeutic effectiveness against HCC compared to pristine this compound . Furthermore, this compound has been found to promote glucose uptake in cells, which could contribute to its antidiabetic potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism . This inhibition could lead to reduced breakdown of carbohydrates into simple sugars, thereby helping to manage blood glucose levels.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. In a study involving Sprague-Dawley rats, this compound was administered at doses of 5 mg/kg and 10 mg/kg for 14 days. The study found that this compound administration led to a reduction in blood glucose levels, body weight, total cholesterol, and other metabolic parameters, indicating its potential antidiabetic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. Its inhibition of alpha-amylase suggests a role in carbohydrate metabolism
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Dalbergin se puede sintetizar a través de varios métodos. Un método notable implica la ruta de la benzofenona, que, aunque no es la más ventajosa, es conveniente para la preparación de compuestos relacionados como la allo-dalbergin . La síntesis generalmente implica el uso de ácido bromhídrico y carbonato de potasio anhidro .
Métodos de producción industrial: La producción industrial de this compound es menos común debido a su abundancia natural en las especies de Dalbergia. la extracción de la madera dura de Dalbergia latifolia es un método principal, seguido de la purificación utilizando técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de reacciones: Dalbergin experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar quinonas.
Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en la molécula de this compound.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.
Sustitución: Reactivos como el bromo y el cloro se utilizan para reacciones de halogenación.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varias cumarinas y quinonas sustituidas.
Aplicaciones Científicas De Investigación
Dalbergin tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otros neoflavonoides y cumarinas.
Medicina: Investigado por sus posibles propiedades antidiabéticas, antiinflamatorias y antioxidantes.
Industria: Utilizado en la producción de colorantes naturales y como componente en medicinas herbales tradicionales.
Comparación Con Compuestos Similares
Dalbergin es único entre los neoflavonoides debido a su estructura específica y actividades biológicas. Los compuestos similares incluyen:
Propiedades
IUPAC Name |
6-hydroxy-7-methoxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZELSOYQOIUPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331943 | |
| Record name | Dalbergin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-83-7 | |
| Record name | Dalbergin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dalbergin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dalbergin?
A1: this compound has the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol. [, , , , ]
Q2: What spectroscopic data is available for this compound?
A2: Numerous studies have characterized this compound using various spectroscopic techniques, including UV-Vis spectroscopy, infrared spectroscopy (IR), 1H-NMR, and 13C-NMR. These analyses provide insights into its structural features, functional groups, and chemical environment. [, , , , , ]
Q3: What is the solubility profile of this compound in different solvents?
A3: this compound exhibits varying solubility in different solvents. Research shows its solubility order in six pure solvents as: trichloromethane > propanone > ethyl ethanoate > methanol > hexane > water. []
Q4: How does the solubility of this compound change with temperature?
A4: Studies demonstrate that this compound's solubility in various solvents increases with increasing temperature. []
Q5: Has the stability of this compound been investigated?
A5: While specific stability studies are limited in the provided research, its formulation into nanoparticles using poly(lactic-co-glycolic acid) (PLGA) suggests a degree of stability suitable for drug delivery applications. []
Q6: What biological activities have been reported for this compound?
A6: this compound has shown promising activities in various in vitro and in vivo studies, including anti-cancer, anti-inflammatory, anti-allergic, antioxidant, and osteoprotective effects. [, , , , , , ]
Q7: What are the potential therapeutic applications of this compound?
A7: Based on its diverse biological activities, this compound shows potential for treating various conditions, including osteoporosis, cancer (particularly breast cancer), inflammation, and allergies. [, , , , , , ]
Q8: How does this compound exert its anti-cancer effects?
A8: Research suggests that this compound may exert its anti-cancer effects by altering the mRNA levels of apoptosis-related proteins in breast cancer cells. It has also shown interactions with caspase 3 and 9 proteins, indicating its potential to induce apoptosis in hepatocellular carcinoma. [, ]
Q9: What is the mechanism behind this compound's osteoprotective effects?
A9: Although the exact mechanism remains unclear, this compound demonstrated significant osteoprotective effects in an ovariectomized model of osteoporosis. Further research is needed to elucidate the underlying molecular pathways. []
Q10: How does this compound interact with its potential targets?
A10: Molecular docking studies suggest that this compound can bind to specific proteins, including caspase 3 and 9, potentially contributing to its apoptotic effects in cancer cells. []
Q11: Are there any studies on the structure-activity relationship of this compound?
A11: Yes, research has explored the impact of structural modifications on this compound's anti-osteoporotic activity. Modifications to its core structure can influence its potency and efficacy. []
Q12: What strategies are being explored to improve this compound's delivery and bioavailability?
A12: Research has explored encapsulating this compound in galactose-modified PLGA nanoparticles. This strategy aims to enhance its solubility, bioavailability, and targeted delivery to liver cancer cells by utilizing the asialoglycoprotein receptor (ASGPR) present in hepatic cells. []
Q13: What is known about the toxicity and safety profile of this compound?
A13: While the provided research primarily focuses on its beneficial effects, comprehensive toxicity studies are crucial to determine its safety profile, potential adverse effects, and long-term implications.
Q14: What analytical methods are used to characterize and quantify this compound?
A14: Various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), UV-Vis spectroscopy, and NMR, are employed to identify, characterize, and quantify this compound in different matrices. [, , , ]
Q15: What is the historical context and milestones in this compound research?
A15: The research on this compound dates back several decades, with early studies focusing on its isolation, structural elucidation, and chemical synthesis. [, , , , ] More recent research has explored its biological activities and therapeutic potential, particularly in the areas of cancer, osteoporosis, and inflammation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


